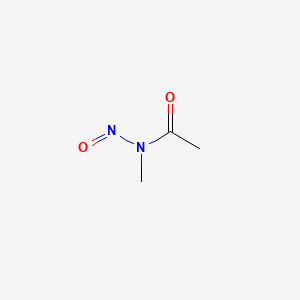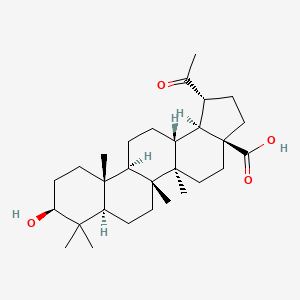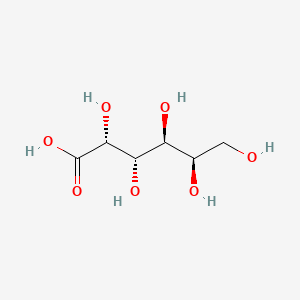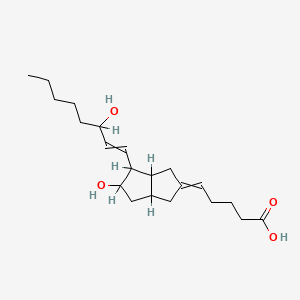
4-Bromo-2,3,5,6-tetrafluoropyridine
Overview
Description
4-Bromo-2,3,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound with the molecular formula C5BrF4N and a molecular weight of 229.96 g/mol . It is a derivative of pyridine, where four fluorine atoms and one bromine atom are substituted at the 2, 3, 5, and 6 positions of the pyridine ring. This compound is known for its high reactivity and is used as a building block in organic synthesis, particularly in the preparation of various fluorinated compounds .
Mechanism of Action
Target of Action
4-Bromo-2,3,5,6-tetrafluoropyridine, also referred to as 4-bromotetrafluoropyridine , is a fluorinated building block . It primarily targets nucleophilic substitution reactions and palladium-catalyzed Suzuki-Miyaura reactions .
Mode of Action
The compound interacts with its targets through regioselective nucleophilic substitution . It also participates in palladium-catalyzed Suzuki-Miyaura reactions . These interactions result in changes at the molecular level, leading to the formation of new compounds.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving nucleophilic substitution reactions and Suzuki-Miyaura reactions . The downstream effects of these pathways can lead to the synthesis of various organic compounds.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new compounds through nucleophilic substitution and Suzuki-Miyaura reactions . For example, it has been used in the preparation of 2,3,5,6-tetrafluoro-pyridylcadmium or 2,3,5,6-tetrafluoropyridylzinc reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,3,5,6-tetrafluoropyridine can be synthesized through several methods. One common method involves the bromination of 2,3,5,6-tetrafluoropyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the electron-withdrawing effects of the fluorine atoms.
Palladium-Catalyzed Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids and stannanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Palladium-Catalyzed Reactions: These reactions require palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and are performed under inert atmosphere conditions.
Major Products
Nucleophilic Substitution: The major products are substituted pyridines, where the bromine atom is replaced by the nucleophile.
Palladium-Catalyzed Reactions: The products are biaryl or vinyl-aryl compounds, depending on the coupling partner used.
Scientific Research Applications
4-Bromo-2,3,5,6-tetrafluoropyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoropyridine: Lacks the bromine atom, making it less reactive towards nucleophiles.
4-Bromo-2,3,5,6-tetrafluorobenzonitrile: Contains a cyano group instead of a nitrogen atom in the ring, leading to different reactivity and applications.
4-Bromo-2,3,5,6-tetrafluoroaniline: Contains an amino group, which significantly alters its chemical properties and reactivity.
Uniqueness
4-Bromo-2,3,5,6-tetrafluoropyridine is unique due to its combination of bromine and multiple fluorine substitutions on the pyridine ring. This unique structure imparts high reactivity and versatility in organic synthesis, making it a valuable compound in various chemical transformations .
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCGGIUJABHGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188609 | |
| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3511-90-8 | |
| Record name | 4-Bromotetrafluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3511-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3,5,6-tetrafluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the 4-position of 4-Bromo-2,3,5,6-tetrafluoropyridine particularly reactive?
A1: The 4-position of this compound exhibits enhanced reactivity due to a combination of electronic effects and steric accessibility. Research has demonstrated that lithium-halogen exchange occurs exclusively at the 4-position, generating a stable lithium derivative. [] This selectivity suggests that the 4-position is electronically favored for this type of reaction. Furthermore, the bromine atom at the 4-position is less sterically hindered compared to the fluorine atoms in the 2,3,5, and 6 positions, making it more accessible to incoming reactants.
Q2: What are the potential applications of palladium-catalyzed coupling reactions involving this compound?
A2: Palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, offer powerful tools for the formation of carbon-carbon bonds. Research indicates that this compound can participate in these reactions, allowing for the introduction of diverse substituents onto the pyridine ring. [] This versatility opens up avenues for synthesizing a library of novel compounds with potentially valuable properties for various applications, including pharmaceutical development and materials science.
Q3: What analytical techniques are commonly employed to study this compound and its derivatives?
A4: Characterizing this compound and its derivatives often involves a combination of spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 19F NMR, provides valuable information about the structure and purity of the compound. [] Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the products of reactions involving this compound. Additionally, X-ray crystallography can provide detailed structural information for crystalline derivatives.
Q4: Has computational chemistry been applied to the study of this compound?
A5: Yes, density functional theory (DFT) calculations have been employed to investigate the thermodynamic properties, vibrational spectra, and electronic structure of this compound. [] These computational studies can provide insights into the molecule's reactivity, stability, and potential interactions with other molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















